molecular formula C24H27NO5S B281433 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide

Cat. No. B281433
M. Wt: 441.5 g/mol
InChI Key: QJYAWOBZEIHZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to induce apoptosis and inhibit angiogenesis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, there are also some limitations to using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has been found to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide. One direction is to further study the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide and its effects on various enzymes and biomolecules. Another direction is to study the potential use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in the treatment of various diseases such as cancer and inflammatory disorders. In addition, there is a need to study the toxicity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in more detail and to develop new derivatives of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide that have improved properties.

Synthesis Methods

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-methyl-5-nitrobenzenesulfonamide, which is then reduced to 2-methyl-5-aminobenzenesulfonamide. The second step involves the synthesis of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is then converted to its acid chloride derivative. The final step involves the condensation of the two compounds to form N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the mechanism of action of drugs and to develop new drugs.

properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide

InChI

InChI=1S/C24H27NO5S/c1-7-8-23(27)25(31(28,29)22-12-15(3)14(2)11-16(22)4)19-9-10-21-20(13-19)24(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3

InChI Key

QJYAWOBZEIHZBX-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Origin of Product

United States

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